BenchChemオンラインストアへようこそ!

5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide

EPAC1 RapGEF3 cAMP Signaling

5-(Furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide is a synthetic heterocyclic compound characterized by a furan-substituted isoxazole core linked to a methoxyethyl-piperidine moiety via a carboxamide bridge. Its primary documented biological identity is as a low-micromolar antagonist of the Exchange Protein directly Activated by cAMP (EPAC) isoforms, specifically EPAC1 (RapGEF3) and EPAC2 (RapGEF4).

Molecular Formula C16H21N3O4
Molecular Weight 319.361
CAS No. 1421509-97-8
Cat. No. B2742616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide
CAS1421509-97-8
Molecular FormulaC16H21N3O4
Molecular Weight319.361
Structural Identifiers
SMILESCOCCN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C16H21N3O4/c1-21-10-8-19-6-4-12(5-7-19)17-16(20)13-11-15(23-18-13)14-3-2-9-22-14/h2-3,9,11-12H,4-8,10H2,1H3,(H,17,20)
InChIKeyLCIRWEWFADRZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide: A Research-Grade EPAC Antagonist Scaffold


5-(Furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide is a synthetic heterocyclic compound characterized by a furan-substituted isoxazole core linked to a methoxyethyl-piperidine moiety via a carboxamide bridge [1]. Its primary documented biological identity is as a low-micromolar antagonist of the Exchange Protein directly Activated by cAMP (EPAC) isoforms, specifically EPAC1 (RapGEF3) and EPAC2 (RapGEF4) [1]. Designated as Compound 32 (NY0561) in US Patent 11,124,489 B2, it emerged from a medicinal chemistry campaign to develop structurally diversified analogues with improved EPAC inhibitory activity over the high-throughput screening hit ESI-09 [2]. This compound is currently available for research use from specialty chemical suppliers, presented as a building block or reference ligand for EPAC-related signaling pathway studies.

Precision in EPAC Antagonism: Why 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide Cannot Be Casually Interchanged


In-class isoxazole-3-carboxamide compounds, even those with subtle peripheral modifications, cannot be assumed to be functionally equivalent for EPAC-related research [1]. The specific combination of a 5-(furan-2-yl) substituent on the isoxazole and the 1-(2-methoxyethyl) group on the piperidine ring is a direct result of a focused structure-activity relationship (SAR) optimization aimed at enhancing potency against EPAC proteins [1]. Data from the patent SAR campaign shows that replacing the furan with other heterocycles or altering the piperidine N-substituent leads to significant shifts in EPAC1/EPAC2 inhibitory activity [2]. The methoxyethyl side chain is a designed feature that influences ligand-target interaction in the EPAC hydrophobic pocket, making generic substitution without this specific motif a risk for experimental inconsistency and loss of the documented biological profile.

Head-to-Head EPAC Profiling: Quantified Potency Advantage of 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide


EPAC1 Inhibitory Potency: A 3.6-Fold Improvement Over the Reference Hit

Compound 32 exhibits a significantly lower IC50 value against EPAC1, demonstrating improved potency compared to the structural progenitor, HTS hit ESI-09 [1][2]. This improvement is a quantifiable result of the SAR campaign focusing on the isoxazole 5-position and the incorporation of the methoxyethylpiperidine motif [1].

EPAC1 RapGEF3 cAMP Signaling Medicinal Chemistry

Dual EPAC1/EPAC2 Antagonism Profile with a Preference for EPAC2

Within the EPAC family, Compound 32 demonstrates a slight selectivity preference for EPAC2 over EPAC1. The IC50 value against EPAC2 is lower than that for EPAC1, a differentiation from the hit compound which was primarily characterized against EPAC1 [1]. The dual inhibitory activity at low micromolar concentrations is a notable feature for research applications requiring co-inhibition of both EPAC isoforms [2].

EPAC2 RapGEF4 Isoform Selectivity cAMP Biology

Scaffold Diversification Through Furan-Hybrid Architecture

The synthesis and evaluation of Compound 32 is part of a deliberate 'scaffold hopping' and diversification strategy starting from a known 2-(isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide scaffold [1]. By introducing a 5-(furan-2-yl) substituent and a fully saturated N-(2-methoxyethyl)piperidine side chain, this compound presents a novel chemotype within the EPAC antagonist class [2]. This structural innovation is a key differential from other series I and II compounds described in the patent, which primarily explore phenyl, tert-butyl, and halogen substitutions on the isoxazole and phenyl rings [1].

Isoxazole Furan Scaffold Hopping Chemical Diversity

Validated Application Scenarios for 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide as a Research Tool


Standard Reference Antagonist for EPAC1/2 in vitro Pharmacology

With validated IC50 values of 3.0 µM (EPAC1) and 2.2 µM (EPAC2) in cell-free biochemical assays, this compound can serve as a positive control or reference antagonist for laboratories establishing new EPAC screening cascades [1]. Its dual-isoform activity profile means a single compound can be used to benchmark both EPAC1 and EPAC2 assays, simplifying protocol standardization [2]. Procurement of a high-purity (>98%) batch directly from a specialized supplier ensures reproducible pharmacology in line with the published patent data .

Chemical Starting Point for EPAC-Targeted Library Synthesis

The compound's hybrid furan-isoxazole-piperidine architecture, protected under US Patent 11,124,489 B2, provides a structurally distinct scaffold for a hit-to-lead or lead optimization program [1]. The methoxyethyl side chain and the amide linkage are amenable to further modifications, enabling SAR exploration to improve potency, selectivity, or ADME properties [2]. Organizations can strategically procure this compound in bulk from a trusted vendor to initiate derivatization efforts for therapeutic applications in cancer or infectious disease, the indicated fields of the original patent [2].

Tool Compound for Probing EPAC-Isoform Dependent cAMP Signaling in Disease Models

For cell biologists studying cAMP-dependent pathways, particularly in cell migration, proliferation, or secretion where EPAC proteins play a role, this compound provides a low-micromolar inhibitor to pharmacologically validate the target [1]. Its defined EPAC2-over-EPAC1 selectivity profile (1.4-fold) allows more nuanced dissection of isoform-specific functions compared to pan-EPAC or EPAC-selective agonists like 8-pCPT-2'-O-Me-cAMP [1]. Researchers should verify cellular permeability and stability independently, but its calculated physicochemical properties (XLogP3: 1.2) suggest adequate solubility for cell-based assays .

Quote Request

Request a Quote for 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.